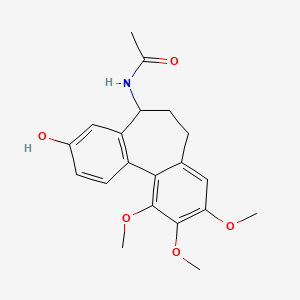![molecular formula C12H14N2 B1217390 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 350680-06-7](/img/structure/B1217390.png)
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and related compounds involves complex reactions and methodologies. For instance, the general and efficient synthesis of hexahydropyrrolo[2,3-b]indoles has been achieved in five steps from indolin-3-one, highlighting a method where molecular diversity can be readily introduced onto the pyrrolo[2,3-b]indole ring system through various chemical reactions, including Horner-Wadsworth-Emmons reaction, Claisen rearrangement, and reductive cyclization with LiAlH(4) (Kawasaki et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods. For example, studies on the stereochemistry of related compounds have revealed the existence of cis-fused ring conformations and provided insights into their molecular dynamics in solution (Crabb & Mitchell, 1971).
Chemical Reactions and Properties
Chemical reactions involving 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives are diverse. For instance, the reaction of 3-amino-1,9-dihydro-9-methyl-2H-pyrido[4,3-b]indol-2,4(3H)-dione with p-nitrobenzaldehyde produced benzylidene derivatives, confirming the presence of amino groups and showcasing the compound's reactivity (Karrick & Peet, 1986).
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity and Medicinal Chemistry
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been found to exhibit a broad spectrum of pharmacological activities. These compounds are of significant interest in medicinal chemistry due to their diverse therapeutic potentials. Studies have shown that such derivatives possess antihistamine, neuroleptic, antiarrhythmic, antioxidant, and other properties, marking them as valuable for medical applications (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
Calcium-Antagonist Activity
Specific hydrogenated pyrido[4,3-b]indole derivatives, including 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, have been studied for their calcium-antagonist behavior. This research is crucial for understanding the potential therapeutic uses of these compounds in the treatment of various medical conditions related to calcium dysregulation (Ivanov, Afanas'ev, & Bachurin, 2001).
Receptor Activity Studies
Extensive studies on the receptor activity of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been conducted. These studies provide insight into the interactions of these compounds with various therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. Understanding these interactions is vital for developing new pharmaceuticals (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).
Antitumor Activity
Research has also been conducted on the antitumor activity of certain pyrido[4,3-b]indole derivatives. These studies are crucial in the search for new antineoplastic agents and contribute to the expanding field of cancer research (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Analytical Chemistry and Maillard Reaction Studies
In analytical chemistry, studies involving 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been conducted to understand the Maillard reaction, which is significant in food chemistry and the development of food flavors (Goh, Mordi, & Mansor, 2015).
Serotonin Antagonism
Some tetrahydro-1H-pyrido[4,3-b]indoles have been identified as serotonin antagonists. This discovery is important in the field of neuropharmacology, particularly for conditions where serotonin regulation is crucial (Cattanach, Cohen, & Heath-Brown, 1968).
Molecular and Crystal Structure Analysis
Research on the molecular and crystal structures of these compounds is essential for understanding their chemical properties and potential applications in various scientific fields (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
Zukünftige Richtungen
The future directions for the study of “6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could include further exploration of its synthesis, characterization, and potential applications. For instance, similar compounds have shown promising anti-tumor activity, suggesting potential applications in cancer treatment .
Eigenschaften
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9/h2-4,13-14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGTDMBJJWKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



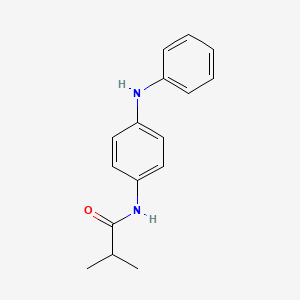
![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)
![5-Phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1217309.png)
![3-[[2-[1,3-benzodioxol-5-yl(ethyl)amino]-1-oxoethyl]amino]-5-chloro-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1217310.png)

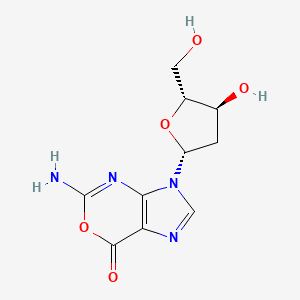
![[5-(6-Amino-4-iodo-2-oxo-4,5-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217321.png)
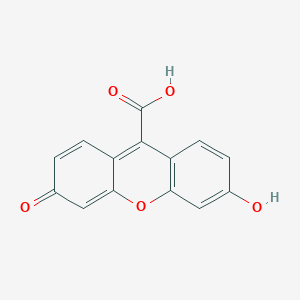
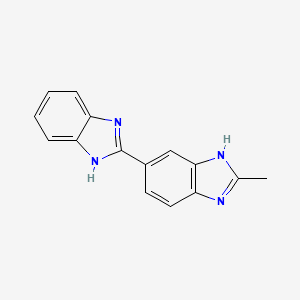
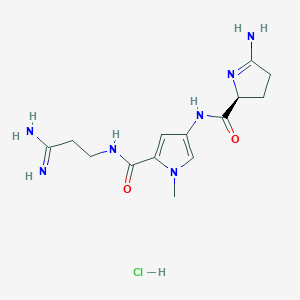


![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)
